molecular formula C9H6N2S B1330634 Benzothiazole-2-acetonitrile CAS No. 56278-50-3

Benzothiazole-2-acetonitrile

Cat. No. B1330634
Key on ui cas rn: 56278-50-3
M. Wt: 174.22 g/mol
InChI Key: ZMZSYUSDGRJZNT-UHFFFAOYSA-N
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Patent
US05804601

Procedure details

To a solution of malonitrile (6.61 g) and acetic acid (60 ml) in ethanol (100 ml) was added o-amino thio-phenol (7 ml) and the reaction was conducted at room temperature for 16 hours. This reaction mixture was diluted with ethyl acetate (200 ml) and washed with 5% aqueous sodium chloride solution. The organic layer was further washed with 3N NaOH (200 ml) and saturated NaCl solution (200 ml) and dried and the solvent was distilled off under reduced pressure. The residue was crystallized from IPE to give 2-benzothiazoleacetonitrile (13.8 g). This crystalline product (10.45 g) was dissolved in DMF (100 ml), and after addition of 60% sodium hydride (1.44 g) under ice-cooling, the solution was heated to 60° C. and stirred for 30 minutes. After cooling to room temperature, ethyl 6-bromohexanoate (5.31 ml) was added and the reaction was conducted at 60° C. for 30 minutes. After cooling to 10° C. or less, the reaction mixture was diluted with pure water (300 ml) and extracted with ethyl acetate (200 ml) twice. The pooled organic layer was washed with saturated aqueous sodium chloride solution and dried. The solvent was then distilled off under reduced pressure and the residue was purified by silica gel column chromatography (hexane-ethyl acetate=4:1) to provide ethyl 7-(benzothiazol-2-yl)-7-cyanoheptanoate (3.0 g).
Quantity
6.61 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(#N)[CH:2]([CH2:4][C:5]#[N:6])O.C(O)(=O)C.[NH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[SH:19]>C(O)C.C(OCC)(=O)C>[S:19]1[C:14]2[CH:15]=[CH:16][CH:17]=[CH:18][C:13]=2[N:12]=[C:2]1[CH2:4][C:5]#[N:6]

Inputs

Step One
Name
Quantity
6.61 g
Type
reactant
Smiles
C(C(O)CC#N)#N
Name
Quantity
60 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
7 mL
Type
reactant
Smiles
NC1=C(C=CC=C1)S
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with 5% aqueous sodium chloride solution
WASH
Type
WASH
Details
The organic layer was further washed with 3N NaOH (200 ml) and saturated NaCl solution (200 ml)
CUSTOM
Type
CUSTOM
Details
dried
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from IPE

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
S1C(=NC2=C1C=CC=C2)CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 13.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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